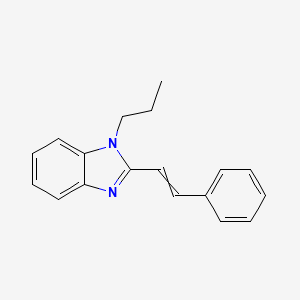

2-(2-Phenylethenyl)-1-propylbenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-(2-phenylethenyl)-1-propylbenzimidazole |

InChI |

InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |

InChI Key |

YUKCGXNMEJUUPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Phenylethenyl 1 Propylbenzimidazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(2-phenylethenyl)-1-propylbenzimidazole reveals two primary disconnection approaches, leading to the identification of key starting materials.

Approach A: Disconnection of the C2-styryl bond and the N1-propyl bond suggests that the synthesis can be approached by first forming the 2-styrylbenzimidazole core, followed by N-alkylation. This route identifies 2-styrylbenzimidazole and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) as key precursors. Further disconnection of 2-styrylbenzimidazole points to o-phenylenediamine (B120857) and cinnamic acid or its derivatives as the fundamental building blocks.

Approach B: An alternative disconnection involves breaking the bond between the benzimidazole (B57391) ring and the ethenyl group, as well as the N1-propyl bond. This strategy suggests the initial synthesis of 1-propyl-2-methylbenzimidazole , which is then coupled with benzaldehyde (B42025) to form the final product. The precursors for this route are N-propyl-o-phenylenediamine and acetic acid (or its equivalent) to form the intermediate, followed by reaction with benzaldehyde.

These two approaches are summarized in the table below:

| Approach | Key Intermediates | Initial Precursors |

| A | 2-Styrylbenzimidazole | o-Phenylenediamine, Cinnamic Acid, Propyl Halide |

| B | 1-Propyl-2-methylbenzimidazole | N-Propyl-o-phenylenediamine, Acetic Acid, Benzaldehyde |

Classical Synthetic Routes to the Benzimidazole Core with 1-Propyl Substitution

Condensation Reactions of o-Phenylenediamines with Aldehydes or Carboxylic Acids

The synthesis of the benzimidazole core traditionally involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde. beilstein-journals.orgresearchgate.netnih.gov This reaction, often acid-catalyzed, results in the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring.

For the synthesis of the 2-styrylbenzimidazole intermediate, o-phenylenediamine is condensed with cinnamic acid. researchgate.net This reaction is typically carried out in a high-boiling solvent such as ethylene (B1197577) glycol under reflux conditions, and can yield the desired 2-styrylbenzimidazoles in excellent yields. researchgate.net The use of o-phenylenediamine sulfate (B86663) has also been reported to be effective. researchgate.net Various substituted cinnamic acids can be used to introduce diversity at the phenylethenyl moiety. researchgate.net

Alternatively, the benzimidazole ring can be formed by reacting o-phenylenediamine with an aldehyde. beilstein-journals.org This method is widely used due to the broad availability of substituted aldehydes. beilstein-journals.org However, this reaction can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, necessitating careful control of reaction conditions to ensure selectivity. beilstein-journals.org Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) have been employed to improve selectivity and provide greener reaction conditions. beilstein-journals.org

Alkylation Strategies for N1-Propyl Functionalization

Once the 2-styrylbenzimidazole core is synthesized, the propyl group is introduced at the N1 position. This is typically achieved through an N-alkylation reaction. nih.gov The benzimidazole nitrogen is deprotonated with a suitable base to form an anion, which then acts as a nucleophile, attacking an alkyl halide such as 1-bromopropane or 1-iodopropane. nih.gov

Alternatively, the propyl group can be introduced prior to the formation of the benzimidazole ring. This involves the alkylation of o-phenylenediamine to form N-propyl-o-phenylenediamine. This intermediate is then condensed with cinnamic acid or a related derivative to directly yield this compound.

Strategies for Introducing the 2-(2-Phenylethenyl) Moiety

The introduction of the 2-(2-phenylethenyl) or styryl group is another key transformation in the synthesis. This can be accomplished through various olefination reactions or catalytic coupling methods.

Olefination Reactions and Catalytic Approaches

Wittig Reaction: A prominent method for forming the carbon-carbon double bond of the styryl group is the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org In this context, 1-propyl-2-formylbenzimidazole would be reacted with benzyltriphenylphosphonium (B107652) ylide. Alternatively, 2-methyl-1-propylbenzimidazole can be converted to its corresponding phosphonium salt and then to the ylide, which is then reacted with benzaldehyde. masterorganicchemistry.com The Wittig reaction is advantageous because it forms the double bond at a specific location, avoiding the formation of regioisomers. libretexts.orgmnstate.edu

Heck Reaction: The Heck reaction provides a powerful catalytic approach for the formation of the styryl group. organic-chemistry.orgyoutube.comlibretexts.org This palladium-catalyzed cross-coupling reaction joins an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com To synthesize this compound, 2-bromo-1-propylbenzimidazole could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base. The Heck reaction is known for its high degree of stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

Stereochemical Considerations in Ethenyl Group Formation (E/Z Isomerism)

The geometry of the double bond in the 2-(2-phenylethenyl) moiety is a crucial stereochemical aspect, leading to the possibility of E and Z isomers. studymind.co.ukdocbrown.infochemguide.co.ukyoutube.comyoutube.com The E isomer, where the phenyl group and the benzimidazole ring are on opposite sides of the double bond, is generally the more stable and often the desired product.

The choice of synthetic method can influence the stereochemical outcome:

Wittig Reaction: The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, which would be relevant in this synthesis, tend to favor the formation of the (E)-alkene. organic-chemistry.org The Schlosser modification of the Wittig reaction can be employed to enhance the formation of the (E)-isomer. wikipedia.org

Heck Reaction: The Heck reaction mechanism typically proceeds via a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of palladium hydride. This pathway generally leads to the formation of the more thermodynamically stable (E)-isomer with high selectivity. organic-chemistry.org

The specific reaction conditions, including the choice of catalyst, ligands, base, and solvent, can be optimized to maximize the yield of the desired (E)-isomer. organic-chemistry.orglibretexts.org

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. For compounds structurally similar to this compound, several sustainable strategies have been developed, focusing on the use of greener solvents, alternative energy sources, and solvent-free conditions. researchgate.netresearchgate.netresearchgate.net

One prominent green approach involves the use of glycerol (B35011) as a biodegradable and non-toxic solvent. researchgate.netresearchgate.net The synthesis of 2-styrylbenzimidazoles, the core structure of the target compound, has been successfully achieved by condensing o-phenylenediamine with cinnamic acid in glycerol at elevated temperatures (170-180 °C). researchgate.netresearchgate.net This method avoids the use of volatile and hazardous organic solvents.

Another sustainable solvent that has been employed is polyethylene glycol (PEG)-600 . The N-alkylation of 2-styrylbenzimidazoles to produce N-alkyl derivatives has been carried out in PEG-600, which is a non-toxic, recoverable, and biodegradable solvent. researchgate.netresearchgate.net

Solvent-free solid-phase synthesis represents a particularly eco-friendly method. This technique involves the physical grinding of reactants in a mortar and pestle at room temperature. The N-alkylation of 2-styrylbenzimidazoles has been accomplished using this method by grinding the benzimidazole with an alkylating agent, potassium carbonate (K2CO3) as a base, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netresearchgate.net This approach significantly reduces waste by eliminating the need for a solvent.

Microwave-assisted synthesis is another green technique that has been applied. By using microwave irradiation, reaction times can be dramatically reduced, and in some cases, solvent-free conditions can be employed. The N-alkylation of 2-styrylbenzimidazoles has been effectively performed under microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The use of deep eutectic solvents (DES) as a green reaction medium under microwave irradiation has also been explored for the synthesis of substituted benzimidazoles. rasayanjournal.co.in

These green methodologies offer significant advantages over traditional synthetic routes by minimizing the use and generation of hazardous substances, reducing energy consumption, and simplifying reaction procedures. lookchem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Research on the synthesis of N-alkyl-2-styrylbenzimidazoles provides valuable insights into the key parameters that can be tuned. researchgate.netresearchgate.net

The synthesis can be approached in two main steps: the formation of the 2-styrylbenzimidazole core and the subsequent N-alkylation.

Formation of the 2-Styrylbenzimidazole Core: The condensation of o-phenylenediamine with cinnamic acid or the reaction of 2-methylbenzimidazole (B154957) with benzaldehyde are two common routes. researchgate.netresearchgate.net The choice of solvent and temperature are critical. As mentioned, glycerol has been found to be an effective solvent for this step, with optimal temperatures in the range of 170-180 °C. researchgate.netresearchgate.net

N-Alkylation of the Benzimidazole Ring: The introduction of the propyl group at the N-1 position is typically achieved by reacting the 2-styrylbenzimidazole intermediate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The optimization of this step involves a careful selection of the base, solvent, catalyst, and reaction conditions.

Below are data tables summarizing the findings from research on the synthesis of analogous N-alkyl-2-styrylbenzimidazoles, which can be extrapolated for the synthesis of the target compound.

Table 1: Comparison of Green Synthetic Methods for N-Alkylation of 2-Styrylbenzimidazoles researchgate.netresearchgate.net

| Method | Solvent/Condition | Base | Catalyst | Reaction Time | Yield (%) |

| Solid-Phase Grinding | Solvent-free | K2CO3 | TBAB | 10-15 min | 85-90 |

| Solution Phase | PEG-600 | K2CO3 | TBAB | 2-3 h | 80-85 |

| Microwave Irradiation | Solvent-free | K2CO3 | TBAB | 2-4 min | 90-95 |

This table illustrates the effectiveness of different green chemistry approaches for the N-alkylation step, with microwave irradiation providing the highest yields in the shortest time.

Table 2: Optimization of N-Alkylation Reaction Conditions

| Parameter | Variation | Observation |

| Base | K2CO3, NaOH, KOH | K2CO3 is commonly used and effective, particularly in solid-phase and PEG-mediated reactions. researchgate.netresearchgate.net |

| Solvent | Glycerol, PEG-600, DMF, DMSO, Acetone | Green solvents like glycerol and PEG-600 are preferred. researchgate.netresearchgate.net Traditional solvents like DMF can also be used. mdpi.com |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | The use of a phase-transfer catalyst is beneficial in solid-phase and biphasic systems to enhance reactivity. researchgate.netresearchgate.net |

| Temperature | Room Temperature to 180 °C | Microwave-assisted reactions are rapid at higher temperatures, while grinding is effective at room temperature. researchgate.netresearchgate.net |

| Reactant Molar Ratio | Varying excess of alkylating agent and base | An excess of the base is typically used to ensure complete deprotonation of the benzimidazole nitrogen. researchgate.netresearchgate.net |

This table provides a qualitative overview of how different reaction parameters can be adjusted to optimize the synthesis of N-alkylated benzimidazoles based on findings for analogous compounds.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the publicly available research on the chemical compound this compound. Despite its structural relation to other well-studied benzimidazole derivatives, detailed experimental data regarding its advanced spectroscopic and structural properties are not available. Consequently, a thorough analysis as requested, including detailed data tables and research findings, cannot be compiled at this time.

The specific data required for a complete structural elucidation, as outlined in the user's request, includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR data, including chemical shifts, proton coupling constants, and assignments, are fundamental for mapping the molecular structure. Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for confirming the connectivity of atoms within the molecule. While general principles of NMR would predict certain signal regions for the aromatic, vinylic, and propyl protons, specific and verified experimental values for this compound are not present in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. For the target compound, characteristic vibrational modes for the C=N and C=C bonds of the benzimidazole and styryl moieties, as well as C-H stretching and bending vibrations, would be expected. However, published spectra specific to this compound could not be located.

Mass Spectrometry: This technique is vital for confirming the molecular weight and formula of a compound. Analysis of its fragmentation patterns provides further clues about its structure. Studies on similar 2-benzylbenzimidazole derivatives suggest potential fragmentation pathways, but specific mass spectrometric data for this compound, including its molecular ion peak and characteristic fragment ions, are not documented.

X-ray Crystallography: A single-crystal X-ray diffraction study would provide the most definitive three-dimensional structure of the molecule, offering precise bond lengths, bond angles, and information about its crystal packing. There is currently no evidence of such a crystallographic study having been performed or published for this compound.

While research exists for analogous compounds, such as other N-substituted or 2-substituted benzimidazoles, a direct and accurate compilation of the requested data for this compound is not possible. The generation of a scientifically accurate article necessitates access to peer-reviewed research where this specific compound has been synthesized and thoroughly characterized.

Advanced Spectroscopic and Structural Elucidation of 2 2 Phenylethenyl 1 Propylbenzimidazole

X-ray Crystallography of 2-(2-Phenylethenyl)-1-propylbenzimidazole and its Single-Crystal Structural Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a network of non-covalent interactions. In the case of benzimidazole (B57391) derivatives, hydrogen bonds and π-π stacking interactions are often the dominant forces directing the crystal packing. For this compound, while a specific crystallographic study is not available, the expected intermolecular interactions can be inferred from studies on analogous structures.

The benzimidazole ring system, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. However, in the target molecule, the N1 position is substituted with a propyl group, precluding the formation of the common N-H···N hydrogen bonds that often lead to chain or dimeric structures in other benzimidazoles. nih.govresearchgate.netnih.goviucr.org Therefore, the intermolecular interactions would likely be dominated by weaker C-H···N and C-H···π interactions. The propyl chain and the phenyl and benzimidazole rings provide numerous C-H donors that can interact with the π-systems of adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic benzimidazole and phenyl rings are expected to play a significant role in the crystal packing. These interactions can be of a "head-to-tail" or offset arrangement to minimize steric hindrance and maximize attractive forces. nih.goviucr.org The presence of the flexible propyl group may influence the efficiency of this stacking.

To illustrate the types of interactions that may be present, the following table summarizes common intermolecular contacts observed in related benzimidazole crystal structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |

| C-H···N | C-H (propyl, phenyl, benzimidazole) | N (imidazole) | 2.2 - 2.8 | Directional, contributes to network formation |

| C-H···π | C-H (propyl) | π-system (phenyl or benzimidazole) | 2.5 - 2.9 | Stabilizes layered or herringbone motifs |

| π-π Stacking | Benzimidazole ring | Benzimidazole ring | 3.3 - 3.8 | Major cohesive force, influences electronic properties |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 | Contributes to overall crystal stability |

| π-π Stacking | Benzimidazole ring | Phenyl ring | 3.3 - 3.8 | Can lead to complex 3D architectures |

This table is illustrative and based on data from related benzimidazole structures.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is determined by the torsion angles between its constituent parts. The molecule possesses several rotatable single bonds, leading to potential conformational isomerism. The conformation adopted in the crystal is the one that represents the best compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

Key conformational parameters include the dihedral angles between the benzimidazole and phenyl rings, as well as the torsion angles of the propyl chain. In a related compound, dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II), the phenyl groups are significantly twisted with respect to the benzimidazole rings, with dihedral angles of 56.89° and 60.99°. mdpi.com This significant deviation from planarity is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the benzimidazole core. A similar non-planar conformation can be anticipated for this compound in the solid state.

The conformation of the propyl group is also a critical factor. Studies on 2-propyl-1H-benzimidazole have shown that the propyl chain can adopt different conformations, leading to polymorphism. researchgate.netnih.gov The torsion angles around the C-C bonds of the propyl group will influence how the molecule packs in the crystal lattice. The specific conformation observed would be the one that allows for the most stable packing arrangement.

The following table outlines the key dihedral angles that would define the solid-state conformation of this compound.

| Dihedral Angle | Description | Expected Value (°) | Rationale |

| τ1 (Benzimidazole - C=C) | Defines the planarity of the styryl-benzimidazole core | ~180 or ~0 | Conjugation favors planarity |

| τ2 (C=C - Phenyl) | Defines the twist of the phenyl ring relative to the ethenyl bridge | Variable | Steric hindrance may cause deviation from planarity |

| τ3 (N1 - C_propyl) | Defines the orientation of the propyl group relative to the benzimidazole ring | Variable | Influenced by crystal packing forces |

| τ4 (C_propyl - C_propyl) | Defines the conformation of the propyl chain (gauche or anti) | Variable | Dependent on minimizing steric clashes and optimizing intermolecular contacts |

This table is a predictive representation of the key conformational parameters.

The final solid-state structure is a result of the energetic balance between maintaining a low-energy molecular conformation and achieving an efficiently packed crystal lattice stabilized by a network of intermolecular forces.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogues)

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance, by substitution on the propyl chain or the phenyl ring, would result in enantiomers. In such cases, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an indispensable tool for stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule. For chiral analogues of this compound, the benzimidazole and styryl moieties would act as the primary chromophores. The CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of these chromophores.

The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereocenter(s). By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a new chiral analogue could be determined.

Furthermore, CD spectroscopy is a powerful method for determining the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By calibrating with a sample of known enantiomeric purity, the ee of an unknown sample can be accurately quantified.

In the context of benzimidazole derivatives, CD has been successfully used to correlate the stereochemistry of chiral centers with the observed CD spectra in C-nucleoside analogs. nih.gov This demonstrates the utility of the technique for assigning absolute configurations in this class of compounds. Although no specific studies on chiral analogues of this compound are available, the principles of chiroptical spectroscopy would be directly applicable.

The following table summarizes the potential applications of CD spectroscopy for a hypothetical chiral analogue.

| Application | Measurement | Information Obtained |

| Determination of Absolute Configuration | Sign and intensity of Cotton effects | R/S configuration at the chiral center |

| Assessment of Enantiomeric Purity | Magnitude of the CD signal at a specific wavelength | Enantiomeric excess (ee) of the sample |

| Conformational Studies in Solution | Changes in the CD spectrum with solvent or temperature | Information on the preferred solution-state conformation |

This table illustrates the hypothetical application of CD spectroscopy to chiral analogues.

Computational and Theoretical Investigations of 2 2 Phenylethenyl 1 Propylbenzimidazole

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(2-phenylethenyl)-1-propylbenzimidazole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and orbital energies, which are crucial for predicting its reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. malayajournal.orgsapub.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. malayajournal.org A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov

For molecules with similar benzimidazole (B57391) cores, the HOMO is often distributed over the electron-rich benzimidazole ring system, while the LUMO may be localized on other parts of the molecule, such as the phenylethenyl group. This distribution suggests that the benzimidazole moiety can act as an electron donor, while the styryl substituent can function as an electron acceptor. The transfer of charge from the HOMO to the LUMO upon electronic excitation is a key process in many photochemical and photophysical phenomena. malayajournal.orgacademie-sciences.fr

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. sapub.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. sapub.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. malayajournal.orgnih.gov It also influences the wavelength of light absorbed by the molecule. |

This table provides a generalized framework for understanding HOMO-LUMO analysis. Specific energy values for this compound would require dedicated quantum chemical calculations.

Electrostatic potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, provide a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.netresearchgate.net These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attack. researchgate.netresearchgate.net

In an ESP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green or yellow areas denote regions with a neutral or near-zero potential. wolfram.com For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich regions (colored red), while the hydrogen atoms attached to the aromatic rings would likely exhibit a more positive potential (colored blue).

Density Functional Theory (DFT) Studies on Geometric Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules. ajrconline.orgdoi.orgnih.gov

Geometric optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. doi.orgnih.gov For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles between the benzimidazole ring, the propyl group, and the phenylethenyl substituent. The planarity of the benzimidazole and phenyl rings, as well as the orientation of the propyl chain, are key structural features that can be accurately predicted. nbu.edu.sa

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.commdpi.com By comparing the calculated vibrational frequencies with experimental spectra (if available), one can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, characteristic stretching frequencies for C=N, C=C, C-H, and N-H bonds can be identified. sapub.orgmdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.comnih.gov MD simulations are particularly useful for understanding the conformational landscape of flexible molecules like this compound and the influence of the surrounding environment, such as a solvent. nih.govchemrxiv.org

The propyl chain and the rotatable bond between the benzimidazole ring and the ethenyl group introduce conformational flexibility. MD simulations can map out the different accessible conformations and their relative energies, providing a "conformational landscape." nih.govnih.gov This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Furthermore, MD simulations can explicitly model the interactions between the molecule and solvent molecules, a process known as solvation. researchgate.net These simulations can reveal how solvent molecules, such as water, arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. nih.govresearchgate.net Understanding solvation is critical, as most biological processes occur in an aqueous environment.

In Silico Prediction of Potential Biological Targets and Binding Modes

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological targets of a compound and to understand how it might interact with these targets at a molecular level. nih.govnih.gov

For this compound, computational approaches can be employed to screen its structure against databases of known protein targets. This process, often referred to as reverse docking or target fishing, can generate hypotheses about the molecule's mechanism of action. Given that the benzimidazole scaffold is present in many biologically active compounds, potential targets could include kinases, polymerases, or other enzymes. nih.govresearchgate.net

Once a potential target is identified, molecular docking simulations can be used to predict the preferred binding mode of this compound within the active site of the protein. researchgate.net Docking algorithms explore various possible orientations and conformations of the ligand within the binding pocket and score them based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure (e.g., different substituents on the phenyl or benzimidazole rings). The biological activity of these derivatives would then be measured experimentally.

Subsequently, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested derivatives and to guide the design of more potent compounds.

Pharmacological and Biological Activity Profiling of 2 2 Phenylethenyl 1 Propylbenzimidazole: Pre Clinical Studies

In Vitro Biological Screening and Cellular Target Interaction Studies

In vitro evaluations are fundamental in establishing the preliminary pharmacological footprint of a novel chemical entity. For 2-(2-phenylethenyl)-1-propylbenzimidazole and its analogs, these studies have spanned enzyme inhibition, receptor binding, and antimicrobial and antineoplastic activities.

While specific enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of benzimidazole (B57391) derivatives has been widely investigated for its ability to interact with various enzymatic targets. For instance, certain benzimidazole-based compounds have been identified as inhibitors of crucial enzymes in pathogenic microorganisms and cancer cells.

Ligand binding assays are instrumental in identifying molecular targets. Studies on related 2-aminobenzimidazoles have shown their potential to bind to RNA internal loops, suggesting a possible mechanism of action that involves interference with RNA-mediated cellular processes. nih.gov This line of investigation provides a framework for understanding how benzimidazole derivatives might exert their biological effects, although specific binding partners for this compound remain to be elucidated. The development of specific radioligand binding assays is a critical step in identifying and characterizing the molecular targets of this compound. e-bookshelf.de

The biological activity of a compound is ultimately manifested through its modulation of cellular pathways and signal transduction cascades. While direct studies on the pathway analysis of this compound are limited, inferences can be drawn from its observed antimicrobial and antineoplastic effects. For instance, the induction of apoptosis in cancer cells by related imidazole (B134444) derivatives suggests an interaction with key signaling molecules in the apoptotic pathway. nih.gov Further research is required to map the specific signaling pathways affected by this compound to fully understand its mechanism of action.

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have highlighted the antibacterial and antifungal properties of various 2-substituted benzimidazole derivatives.

Antibacterial Activity:

Studies on a range of 1,2-substituted benzimidazoles have demonstrated significant inhibitory activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain derivatives have shown potent activity against Staphylococcus aureus. The nature of the substituents at the 1 and 2 positions of the benzimidazole ring plays a crucial role in determining the antibacterial spectrum and potency.

Antifungal Activity:

The antifungal potential of benzimidazoles is well-documented. researchgate.net Research on various analogs has shown promising activity against a spectrum of fungal pathogens, including Candida species. researchgate.netchemistryjournal.net The mechanism of antifungal action is often attributed to the disruption of fungal-specific cellular processes. The time-kill assays conducted on some 1,2-substituted benzimidazoles have indicated a concentration-dependent fungicidal activity against Candida strains. researchgate.net

| Compound Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| 1,2-substituted benzimidazoles | Gram-positive bacteria (e.g., Staphylococcus aureus) | Significant inhibitory activity | researchgate.net |

| 1,2-substituted benzimidazoles | Candida species | Inhibitory activity with concentration-dependent fungicidal effect | researchgate.net |

| 1,2,3-Triazole derivatives | Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, Aspergillus flavus | Potent antifungal activity | chemistryjournal.net |

| Thiabendazole (B1682256) (a benzimidazole derivative) | Various fungi | Antifungal and anti-helminthic agent | researchgate.net |

The potential of benzimidazole derivatives as anticancer agents has been a significant area of research. Several studies have demonstrated the cytotoxic effects of compounds structurally related to this compound against various cancer cell lines.

Dehydroabietylamine imidazole derivatives have shown notable antineoplastic activity against human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). nih.gov Some of these compounds exhibited higher potency than the standard chemotherapeutic drug doxorubicin. The proposed mechanism of action for some of these derivatives includes the induction of apoptosis. nih.gov Furthermore, a "2-phenylnaphthalene-type" structural pattern, which shares some features with the styryl-benzimidazole core, has been explored for designing antineoplastic agents with inhibitory action against leukemia and lung cancer cells. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Dehydroabietylamine imidazole derivatives | HeLa, HepG2, MCF-7, A549 | High antineoplastic activity, induction of apoptosis | nih.gov |

| Benzo[b]naphtho[2,3-d]furan-6,11-diones | Human promyelocytic leukemia (HL-60), small-cell lung cancer (SCLC) | Potent inhibitory action | nih.gov |

In Vivo Efficacy Studies in Animal Models (e.g., disease models, pharmacological probes)

While in vitro studies provide valuable preliminary data, in vivo animal models are essential for evaluating the efficacy and pharmacokinetic properties of a drug candidate in a complex biological system. nih.gov For novel antifungal agents, murine models of systemic candidiasis are often employed to assess the compound's ability to reduce fungal burden in target organs. nih.gov Similarly, for antineoplastic drug candidates, xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anti-tumor efficacy. nih.gov

To date, specific in vivo efficacy data for this compound has not been extensively reported in publicly available literature. However, related compounds have shown promise. For instance, novel triazole derivatives have demonstrated efficacy in a mouse model of C. albicans infection, leading to a reduction in fungal burdens in the kidneys. nih.gov The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the pre-clinical development of any new therapeutic agent. Future studies will need to focus on establishing the in vivo efficacy of this compound in relevant animal models of infection and cancer.

Dose-Response Relationships and Efficacy in Model Systems

No published studies detailing the dose-response relationships or the efficacy of this compound in any preclinical model systems were identified. Information regarding the effective concentration range or the magnitude of biological response at varying doses is not available in the public domain.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Studies

There is no available data from animal studies concerning the pharmacodynamic endpoints of this compound. Consequently, information on how this compound may modulate specific biomarkers to exert its biological effects has not been documented.

Mechanistic Elucidation of Biological Actions at the Molecular and Sub-cellular Levels

Target Identification and Validation Strategies

No research has been published that identifies or validates the specific molecular target(s) of this compound. The biological proteins or pathways with which this compound might interact remain unknown.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

There are no records of protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), having been conducted for this compound. Therefore, the binding affinity and kinetics of this compound to any potential protein target have not been characterized.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies on the gene expression or proteomic profiling in response to exposure to this compound have been found. The effects of this compound on global gene and protein expression patterns in cellular or animal models have not been investigated.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

While the study of structure-activity relationships (SAR) is crucial for optimizing lead compounds, no such studies for analogues of this compound have been published. The chemical modifications that might enhance or diminish the biological activity of this benzimidazole scaffold have not been explored or reported in the available scientific literature.

Impact of Substituent Modifications on Benzimidazole Core Activity

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly sensitive to the type and placement of substituents on the benzene (B151609) ring (positions C4, C5, C6, and C7) and the imidazole ring (N1 and C2). nih.govresearchgate.net SAR studies consistently show that modifications at the N1, C2, C5, and C6 positions have the most significant influence on the pharmacological outcomes, such as anti-inflammatory and antiviral activities. nih.govnih.gov

The introduction of different functional groups can enhance physicochemical, metabolic, and pharmacokinetic properties, leading to improved potency or novel mechanisms of action. nih.gov For instance, the nature (polar or non-polar) and position of substituents at the C5, C6, and N1 positions play a crucial role in the antiviral properties of benzimidazole derivatives. The anti-inflammatory potential is also heavily modulated by these substitutions; a 5-carboxamide or sulfamoyl group can lead to cannabinoid receptor antagonism, while C2 diarylamine substitution results in bradykinin (B550075) receptor antagonism. nih.govnih.gov Research has shown that even the electronic effects of substituents at the C2 position are transmitted effectively to the C5 and C6 positions of the benzimidazole ring.

The following table summarizes key findings on how specific substitutions on the benzimidazole core influence biological activity in various pre-clinical models.

| Position of Substitution | Substituent Group | Resulting Biological Activity | Reference Compound Example |

| C5 and C6 | Dibromo | Anti-HIV activity | 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol |

| C5 | Nitro | Anti-Yellow Fever Virus (YFV) activity | 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl) propan-1-ol |

| C2 | Phenylacetamide | Anti-inflammatory effects | 4-methoxy phenylacetamide derivative of benzimidazole |

| C2 | Pyrrolidine | Anti-inflammatory effects | Pyrrolidine derivative of benzimidazole |

| C2 | Hydrazide derivatives | Broad-spectrum antibacterial and antifungal activity | Not specified |

This table presents data compiled from multiple research sources to illustrate the impact of substituent modifications.

Role of Phenylethenyl Moiety in Modulating Biological Profiles

The substituent at the C2 position of the benzimidazole core is a primary determinant of its biological activity. researchgate.net The presence of a 2-(2-phenylethenyl) group, also known as a styryl group, introduces a bulky, conjugated system that significantly shapes the molecule's interaction with biological targets. When compounds feature phenyl-substituted groups at the C2 position, it often leads to molecules with generally improved pharmacological activity. researchgate.net

The styryl moiety is a recognized pharmacophore that has been incorporated into benzimidazole derivatives to explore a range of therapeutic applications. For example, specific styrylbenzimidazole (SBIM) derivatives have been synthesized and evaluated as imaging agents for neurofibrillary tangles in Alzheimer's disease. nih.gov In these studies, the styryl group was crucial for binding to tau protein aggregates. nih.gov Furthermore, substitutions on the phenyl ring of the styryl group itself can fine-tune the biological activity. A derivative featuring a 3-nitrophenyl group at this position, 5,6-dimethyl-2-[(Z)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole, was noted in a review of pharmacologically active benzimidazoles. derpharmachemica.com In other studies, substituted styryl 2-benzimidazole ketones have demonstrated notable antifeedant activity. isca.in

The table below highlights examples of styryl-containing benzimidazoles and their observed biological activities.

| Compound Name/Class | Key Structural Feature | Observed Biological Profile |

| Styrylbenzimidazole (SBIM) derivatives | Iodine on benzimidazole core, various substitutions on styryl-phenyl ring | High affinity for tau aggregates; potential as imaging agents for Alzheimer's disease. nih.gov |

| 5,6-dimethyl-2-[(Z)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole | 3-nitro substitution on the styryl-phenyl ring | Noted for potential pharmacological activity. derpharmachemica.com |

| Substituted styryl 2-benzimidazole ketones | Ketone linkage to the styryl group | Antifeedant activity. isca.in |

This table illustrates the diverse roles of the phenylethenyl (styryl) moiety in defining the biological potential of benzimidazole derivatives based on pre-clinical research.

Influence of N-Propyl Substitution on Compound Activity

The substitution at the N1 position of the imidazole ring is a critical modification that directly impacts the molecule's properties and activity. The addition of an alkyl group, such as the N-propyl group in this compound, is a common strategy to modulate lipophilicity, cell permeability, and receptor binding affinity. isca.in

Research into the structure-activity relationships of benzimidazoles has shown that the size of the N1-alkyl group is a key factor. A study on p38α MAP kinase inhibitors found that an optimal steric bulk of three carbons at the N1 position—equivalent to a propyl group—was favorable for inhibitory activity. nih.gov In contrast, bulkier groups at this same position led to a reduction in activity, indicating a specific spatial requirement for the N1 substituent. nih.gov

Furthermore, the N-propyl group has been successfully incorporated into benzimidazole structures designed for specific therapeutic purposes. A series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides were synthesized, with several derivatives displaying notable antifungal activity against Aspergillus niger. nih.gov This demonstrates the utility of the N-propyl group in the development of potent antimicrobial agents.

The following table provides examples of how N-alkylation, particularly with a propyl group, influences the biological activity of benzimidazole derivatives.

| Compound Series | N1-Substituent | Key Finding |

| 2-amino-6-substituted benzimidazoles | Isopropyl (3 carbons) | Optimal steric bulk for p38α MAP kinase inhibition. nih.gov |

| 2-amino-6-substituted benzimidazoles | Bulkier alkyl groups (>3 carbons) | Reduced p38α MAP kinase inhibition activity. nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Propyl | Derivatives showed notable antifungal activity against Aspergillus niger. nih.gov |

This table summarizes findings on the importance of the N-alkyl substituent size, with a focus on the three-carbon propyl group, in modulating biological activity.

Pre Clinical Pharmacokinetic and Metabolic Investigations of 2 2 Phenylethenyl 1 Propylbenzimidazole

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

ADME studies are fundamental to characterizing the pharmacokinetic profile of a potential drug candidate. These studies are often initiated in the early stages of drug discovery to identify compounds with favorable properties. nih.gov

To predict the oral absorption of a drug, in vitro permeability assays are commonly employed. The two most utilized models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay uses a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. nih.govyoutube.com This model is considered the gold standard as it can assess not only passive diffusion but also active transport and efflux mechanisms. nih.goveurekaselect.com

The PAMPA model provides a simpler, non-cell-based method to evaluate only passive transcellular permeation. evotec.com It utilizes an artificial lipid membrane, which allows for the ranking of compounds based solely on their passive permeability. evotec.com While PAMPA does not account for active transport or paracellular pathways, it is a valuable high-throughput screening tool. evotec.comsigmaaldrich.com

For other benzimidazole (B57391) derivatives, the PAMPA method has been shown to be a good predictor for classifying molecules as highly permeable. nih.govresearchgate.net A study on five benzimidazole derivatives with potential cannabinoid activity established that PAMPA is a reliable predictor of intestinal absorption for compounds with a Log Poct value below 3.0, suggesting they would have an oral absorption greater than 50%. researchgate.net

Table 1: Permeability Classification of Compounds This table is for illustrative purposes based on common classifications in permeability assays.

| Permeability Classification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Effective Permeability (Pe) in PAMPA (10⁻⁶ cm/s) |

|---|---|---|

| High | > 10 | > 1 |

| Moderate | 1 - 10 | 0.1 - 1 |

| Low | < 1 | < 0.1 |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, availability to reach its target, and elimination. nih.govdntb.gov.ua Only the unbound (free) fraction of a drug is pharmacologically active. nih.gov Therefore, determining the plasma protein binding (PPB) is a critical component of preclinical evaluation. Common in vitro methods to assess PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov High plasma protein binding (over 90%) can affect a drug's efficacy and duration of action. nih.gov

The liver is the primary site of drug metabolism. In vitro assays using liver-derived systems are crucial for predicting a compound's metabolic fate in the body. researchgate.net The most common systems are hepatic microsomes and hepatocytes. springernature.com

Hepatic microsomes are subcellular fractions that contain high concentrations of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. researchgate.net They are widely used in high-throughput screening to determine a compound's metabolic stability and identify potential metabolic "soft spots" that could be chemically modified to improve pharmacokinetic properties. nih.gov

Hepatocytes , or intact liver cells, are considered a more complete in vitro model as they contain both Phase I and Phase II metabolizing enzymes and cofactors at physiological levels. semanticscholar.org Metabolic stability assays measure the rate at which the parent compound is depleted over time when incubated with these systems. springernature.com

For the anthelmintic benzimidazole fenbendazole, studies using rat liver microsomes demonstrated that it undergoes P450-mediated oxidation to sulfoxide and (4'-hydroxyphenyl)thio metabolites. nih.gov

Table 2: General Classification of Metabolic Stability in Hepatic Microsomes This table provides a general framework for interpreting metabolic stability data.

| Stability Classification | Half-life (t₁/₂) in minutes |

|---|---|

| High | > 60 |

| Moderate | 15 - 60 |

| Low | < 15 |

Identifying the major metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for active or toxic metabolites. This is typically done by incubating the compound with hepatic microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Metabolism generally occurs in two phases:

Phase I reactions involve oxidation, reduction, or hydrolysis, which typically introduce or unmask functional groups. These are primarily mediated by CYP enzymes. nih.gov

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. nih.gov

Studies on other benzimidazole compounds have revealed common metabolic pathways. For instance, protonitazene undergoes extensive Phase I (hydroxylation, N-desethylation, O-despropylation) and Phase II (glucuronidation) metabolism. nih.gov Flubendazole is metabolized via reduction of a ketone group and hydrolysis of a carbamate group. researchgate.net

In Vivo Pharmacokinetic Profiling in Animal Species

Following in vitro characterization, in vivo studies in animal models (e.g., rats, mice, dogs) are conducted to understand the complete pharmacokinetic profile of a drug candidate in a whole organism. researchgate.netbiotechfarm.co.il These studies provide crucial data on how the drug is absorbed, distributed to various tissues, metabolized, and excreted over time after administration. jpionline.org

A key parameter determined from in vivo studies is oral bioavailability (F%), which represents the fraction of an orally administered dose that reaches systemic circulation unchanged. nih.gov It is a critical determinant of a drug's potential for oral administration. researchgate.net Poor oral bioavailability can be due to low permeability, extensive first-pass metabolism in the gut wall or liver, or poor solubility. nih.gov Systemic exposure is typically characterized by parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). jpionline.org

Tissue Distribution and Clearance Mechanisms

In preclinical studies, understanding the tissue distribution of a new chemical entity is crucial for evaluating its potential efficacy and toxicity. These studies are typically conducted in animal models, such as rodents or non-rodents, following administration of the compound. Radiolabeling the compound is a common technique to facilitate its detection in various tissues.

Following administration, tissue samples from various organs (e.g., liver, kidneys, brain, lungs, heart, muscle, and adipose tissue) are collected at different time points. The concentration of the compound in these tissues is then quantified. This data helps to determine the extent and rate of distribution to different parts of the body and identifies any potential for accumulation in specific organs.

Clearance mechanisms refer to the processes by which a drug is eliminated from the body. The primary routes of clearance are through metabolism (enzymatic conversion to other molecules) and excretion (removal of the unchanged drug). The liver is the main site of drug metabolism, while the kidneys are the primary organ for excretion. Clearance is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.

Excretion Routes and Mass Balance Studies

Excretion studies are designed to identify the primary routes through which a compound and its metabolites are eliminated from the body. The main routes of excretion are urine and feces. In these studies, animals are administered the compound, and their urine and feces are collected over a period of time until the majority of the administered dose has been recovered.

Mass balance studies are conducted to account for the total administered dose of a radiolabeled compound. The goal is to recover close to 100% of the administered radioactivity in the collected urine, feces, and carcass. This ensures that all major excretion pathways have been identified and provides a complete picture of the compound's disposition.

Table 1: Illustrative Data for Mass Balance and Excretion Routes

| Route of Excretion | Percentage of Administered Dose Recovered |

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

This table is for illustrative purposes only, as specific data for 2-(2-Phenylethenyl)-1-propylbenzimidazole was not found.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition and Induction Studies (in vitro)

The cytochrome P450 (CYP450) system is a family of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs. In vitro studies are conducted to assess the potential of a new compound to inhibit or induce these enzymes. Such interactions can lead to significant drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another, potentially leading to adverse effects or reduced efficacy.

Inhibition studies involve incubating the test compound with human liver microsomes or recombinant human CYP enzymes and specific probe substrates for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined.

Induction studies are typically performed using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period of time, and then the expression and activity of the CYP enzymes are measured. An increase in enzyme activity or expression indicates that the compound is an inducer of that specific CYP isoform.

Table 2: Illustrative Data for In Vitro Cytochrome P450 Inhibition

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

This table is for illustrative purposes only, as specific data for this compound was not found.

Derivatization Strategies and Design of Advanced Analogues of 2 2 Phenylethenyl 1 Propylbenzimidazole

Synthetic Approaches for Structural Diversification of the Benzimidazole (B57391) Ring

The benzimidazole core is a versatile scaffold in medicinal chemistry, and its structural diversification is a key strategy for optimizing lead compounds. biotech-asia.orgresearchgate.net For analogues of 2-(2-phenylethenyl)-1-propylbenzimidazole, modifications on the benzene (B151609) portion of the benzimidazole ring can significantly influence molecular properties.

Common synthetic routes to benzimidazole derivatives involve the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. researchgate.netnih.gov To create diversity on the benzimidazole ring, one would start with a substituted o-phenylenediamine. For instance, using 4,5-dimethyl-o-phenylenediamine or a halogenated o-phenylenediamine in the initial condensation step would yield analogues with substituents at the 5- and 6-positions of the final benzimidazole ring. biotech-asia.org

Recent synthetic methodologies often emphasize green chemistry approaches, utilizing solvent-free conditions, microwave irradiation, or environmentally benign catalysts to improve yields and sustainability. nih.govmdpi.com For example, the condensation of o-phenylenediamines with aldehydes can be efficiently catalyzed by boric acid in aqueous media or by a TiO2 nanoparticle system under solvent-free conditions. nih.govsemanticscholar.org

Table 1: Examples of Synthetic Strategies for Benzimidazole Ring Diversification

| Starting Material (o-phenylenediamine derivative) | Condensing Reagent | Resulting Substitution on Benzimidazole Ring |

| 4,5-dimethyl-1,2-phenylenediamine | Cinnamic Acid | 5,6-dimethyl |

| 4-chloro-1,2-phenylenediamine | Cinnamic Acid | 5(6)-chloro |

| 4-nitro-1,2-phenylenediamine | Cinnamic Acid | 5(6)-nitro |

| 3,4-diaminobenzoic acid | Cinnamic Acid | 5(6)-carboxy |

Annulation strategies onto a pre-formed benzimidazole ring represent another advanced method for diversification. nih.gov These reactions can create fused-ring systems, significantly altering the shape and electronic properties of the molecule. Transition metal-catalyzed reactions, photochemical methods, and radical cyclizations have been developed for creating complex, ring-fused benzimidazoles. nih.gov

Modification of the Phenylethenyl Side Chain for Enhanced Properties

The phenylethenyl (or styryl) side chain is another critical site for modification. Substituents on the phenyl ring of this moiety can profoundly impact the electronic properties, conformation, and biological interactions of the molecule.

A straightforward method to introduce diversity at this position is to vary the aldehyde used in the condensation with a 2-methylbenzimidazole (B154957) precursor. The reaction of 1-propyl-2-methylbenzimidazole with various substituted benzaldehydes provides direct access to a wide range of analogues. asianpubs.org This approach allows for the introduction of electron-donating or electron-withdrawing groups, halogens, or other functional groups onto the phenyl ring. asianpubs.org

For example, green chemistry methodologies have been successfully applied to the condensation of 2-methylbenzimidazole with substituted benzaldehydes (e.g., p-chlorobenzaldehyde, p-methylbenzaldehyde) using glycerol (B35011) as a solvent to produce the corresponding 2-styrylbenzimidazoles. asianpubs.org These can then be N-alkylated to yield the final products.

Table 2: Analogue Synthesis via Modification of the Phenylethenyl Moiety

| 1-Propyl-2-methylbenzimidazole | Substituted Benzaldehyde (B42025) | Resulting Substituent on Phenylethenyl Ring | Reference |

| ✓ | p-Chlorobenzaldehyde | 4-Chloro | asianpubs.org |

| ✓ | p-Methylbenzaldehyde | 4-Methyl | asianpubs.org |

| ✓ | p-Methoxybenzaldehyde | 4-Methoxy | researchgate.net |

| ✓ | 2-Nitrobenzaldehyde | 2-Nitro | researchgate.net |

These modifications can alter properties such as fluorescence and can be used to fine-tune the molecule for specific applications, for instance, as molecular probes or materials with specific optical properties. researchgate.net

Exploration of N-Propyl Chain Variations and Their Impact on Activity

The N-1 substituent of the benzimidazole ring plays a crucial role in modulating lipophilicity, solubility, and steric interactions with biological targets. Varying the N-propyl chain is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of benzimidazole-based compounds.

N-alkylation of the parent 2-(2-phenylethenyl)benzimidazole is the most direct method to introduce variations at this position. asianpubs.org This reaction is typically carried out using an alkyl halide (e.g., propyl bromide, butyl bromide, benzyl chloride) in the presence of a base. asianpubs.orgresearchgate.net Phase-transfer catalysts can be employed to facilitate the reaction. researchgate.net This approach allows for the synthesis of a homologous series of N-alkyl derivatives, as well as the introduction of more complex side chains containing functional groups, rings, or aryl moieties. nih.gov

Studies have explored the N-alkylation of 2-substituted benzimidazoles with a range of C3 to C10 alkyl bromides to investigate the effect of chain length on biological activity. researchgate.net Furthermore, "all-water" chemistry has been developed for the tandem N-alkylation, reduction, and condensation to produce N-arylmethyl-2-substituted benzimidazoles, offering a green synthetic route. rsc.org

Table 3: Examples of N-1 Position Chain Variations

| Parent Compound | Alkylating Agent | Resulting N-1 Substituent | Reference |

| 2-(2-Phenylethenyl)benzimidazole | Propyl bromide | n-Propyl | researchgate.net |

| 2-(2-Phenylethenyl)benzimidazole | Diethyl sulphate | Ethyl | asianpubs.org |

| 2-(2-Phenylethenyl)benzimidazole | Benzyl chloride | Benzyl | asianpubs.org |

| 2-Chloro-5-nitro-1H-benzimidazole | 3-bromopropan-1-ol | 3-hydroxypropyl | nih.gov |

The nature of the N-1 substituent can significantly influence the compound's antiviral or other biological activities, highlighting the importance of this position for structure-activity relationship (SAR) studies. nih.gov

Prodrug Design and Conjugation Strategies for Improved Delivery or Targeting

Prodrug design is a valuable strategy for overcoming challenges such as poor solubility, limited bioavailability, or lack of target specificity associated with benzimidazole derivatives. biotech-asia.orgmdpi.com A prodrug is an inactive precursor that is metabolically converted into the active drug within the body. biotech-asia.org

For benzimidazole compounds, common prodrug strategies include the formation of ester or phosphate derivatives to enhance water solubility. mdpi.comnih.gov For example, a phosphate ester prodrug of a benzimidazole derivative was found to be up to 30,000-fold more water-soluble than the parent drug at physiological pH. mdpi.com Another approach involves creating amidoxime derivatives as prodrugs for amidine-containing benzimidazoles, which can improve oral absorption due to their lower basicity and higher lipophilicity compared to the active amidine form. turkjps.org

Conjugation strategies involve linking the benzimidazole scaffold to other bioactive molecules or moieties to create hybrid compounds with potentially synergistic or enhanced effects. researchgate.netresearchgate.net This molecular hybridization can improve the drug-like properties of the parent scaffolds. researchgate.net For instance, benzimidazoles have been conjugated with other heterocyclic systems like oxadiazoles to develop chimeric molecules with unique pharmacological profiles. researchgate.net

Table 4: Prodrug and Conjugation Strategies for Benzimidazoles

| Strategy | Promoieties/Conjugated Molecule | Intended Improvement | Reference |

| Phosphate Ester Prodrug | Disodium phosphate | Increased water solubility | mdpi.comnih.gov |

| Amidoxime Prodrug | Amidoxime group | Enhanced oral bioavailability | turkjps.org |

| Molecular Hybridization | Oxadiazole scaffold | Synergistic biological activity | researchgate.net |

| Glucuronide Prodrug | Glucuronic acid | Improved solubility | mdpi.com |

Design of Bioconjugates and Chemical Probes Based on this compound

The inherent structural features of the this compound scaffold, such as its fluorescence potential and reactive sites, make it an attractive template for designing bioconjugates and chemical probes. These tools are invaluable for studying biological processes, identifying drug targets, and visualizing cellular components.

Chemical probes can be designed to detect specific analytes or to label particular classes of enzymes. For example, benzimidazole derivatives have been developed as fluorescent "turn-on" probes for the detection of biologically important molecules like cysteine in serum samples. nih.gov These probes often work via a specific chemical reaction, such as a Michael addition, which alters the electronic structure of the benzimidazole chromophore and leads to a change in its fluorescence properties. nih.gov

Furthermore, "clickable" probes based on the benzimidazole scaffold have been synthesized. nih.gov These probes incorporate a reactive handle, such as an alkyne group (e.g., BB-Cl-Yne, BB-F-Yne), which can be used in click chemistry reactions to attach reporter tags like fluorophores or biotin. nih.gov Such activity-based protein profiling (ABPP) probes are used for covalently labeling target enzymes within complex biological systems, helping to identify drug targets and off-targets. nih.govresearchgate.net

The design of these probes involves strategic placement of reactive "warheads" and the "clickable" handle onto the core benzimidazole structure without compromising its ability to interact with the intended biological target.

Future Research Directions and Emerging Applications of 2 2 Phenylethenyl 1 Propylbenzimidazole

Novel Synthetic Methodologies and Scalable Production

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of 2-(2-Phenylethenyl)-1-propylbenzimidazole and its analogues. Traditional methods for synthesizing 2-substituted benzimidazoles often involve the condensation of an o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.org For the target compound, this would typically involve N-propyl-o-phenylenediamine and cinnamaldehyde.

Future research will likely focus on optimizing these classic methods to improve yields, reduce reaction times, and enhance environmental sustainability—a concept often referred to as green chemistry. mdpi.com One promising approach is the use of microwave-assisted synthesis, which has been shown to dramatically shorten reaction times (from hours to minutes) and increase yields for 1,2-disubstituted benzimidazoles, often under solvent-free conditions. mdpi.com The use of specific, highly efficient catalysts, such as erbium (III) triflate (Er(OTf)₃), can further streamline the process. mdpi.com

Another avenue for innovation lies in the development of one-pot procedures that combine multiple reaction steps. For instance, methods using hypervalent iodine as an oxidant or copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) have been developed for related benzimidazoles. organic-chemistry.org Adapting these modern techniques could provide more direct and atom-economical pathways to this compound.

For large-scale production, moving beyond laboratory-scale synthesis is critical. Research into scalable processes, such as those developed for other complex benzimidazole (B57391) derivatives like TRPV1 antagonists, will be necessary. mdpi.com This involves optimizing reaction conditions, solvent selection for both reactivity and impurity removal, and developing robust purification methods to ensure high purity on a kilogram scale. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Key Features | Potential Advantages for Scalability | Reference |

|---|---|---|---|

| Conventional Condensation | Reaction of o-phenylenediamine with an aldehyde/carboxylic acid. | Well-established, versatile. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often solvent-free, high yields. | mdpi.com |

| Copper-Catalyzed Multi-Component Reaction | One-pot reaction combining multiple starting materials. | High efficiency, good functional group tolerance. | organic-chemistry.org |

| Optimized Kilogram-Scale Process | Focus on solvent selection, impurity control, and purification for mass production. | Enables production for clinical trials and commercial use. | mdpi.com |

Exploration of Unconventional Biological Targets

The benzimidazole nucleus is present in a wide array of pharmacologically active agents, demonstrating activities from antiviral to anti-inflammatory. nih.govnih.gov While many benzimidazoles are known to target tubulin polymerization, especially in parasites, future research on this compound should venture into less conventional biological pathways. mdpi.com

Analogues of the target compound, specifically 2-styrylbenzimidazoles, have shown promising activity against a diverse range of viruses, including Flaviviridae (like Bovine Viral Diarrhea Virus), Picornaviridae, and Paramyxoviridae. nih.gov This suggests that future studies could focus on identifying the specific viral proteins or host factors that these compounds interact with, potentially uncovering novel antiviral mechanisms.

Furthermore, the fight against antimicrobial resistance necessitates the discovery of drugs with new targets. researchgate.net Research on 2-heterostyrylbenzimidazoles has identified them as potential inhibitors of cell wall protein synthesis in Mycobacterium tuberculosis. researchgate.net Molecular docking studies of these compounds have targeted pantothenate synthetase, an enzyme essential for bacterial survival. researchgate.net This indicates that this compound and its derivatives could be investigated as inhibitors of unconventional bacterial or fungal enzymes that are not targeted by current therapies. The exploration of their effects on targets like mitochondrial function or specific kinases involved in inflammatory or neurodegenerative diseases also presents a fertile ground for discovery. mdpi.comnih.gov

Integration into Advanced Materials Science or Analytical Chemistry

The conjugated system formed by the phenylethenyl group attached to the benzimidazole core gives the molecule unique electronic and photophysical properties that could be exploited in materials science and analytical chemistry.

In materials science, benzimidazole derivatives have already made an impact as UV filters in sunscreens. mdpi.com For example, 2-phenyl-1H-benzimidazole-5-sulfonic acid is a commercial UVB filter. mdpi.com The extended π-conjugation in this compound could enhance its ability to absorb UVA and UVB radiation, making it a candidate for a new class of photoprotective agents. vulcanchem.com Future research could involve synthesizing and evaluating polymers or nanoparticles incorporating this chromophore for applications in advanced coatings, textiles, or cosmetic formulations that require robust UV protection. mdpi.com

In analytical chemistry, certain benzimidazole derivatives serve as highly selective chromogenic reagents. nih.gov For instance, 2-trichloromethylbenzimidazole reacts with specific nitrogen-containing compounds to produce intensely colored products, enabling their detection in thin-layer chromatography (TLC) at nanogram levels. nih.gov The chromophoric nature of the styryl group in this compound could be similarly harnessed. Future work might focus on developing it as a new reagent for detecting specific analytes or as an indicator for various types of titrations, potentially through colorimetric or fluorometric changes upon binding. nih.gov

Development of High-Throughput Screening (HTS) Assays for Analogues

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) is an indispensable tool. sigmaaldrich.comyoutube.com HTS allows for the rapid testing of thousands to millions of compounds, accelerating the identification of "hit" molecules with desired biological activity. youtube.comyoutube.com

Future research would involve designing and validating robust HTS assays tailored to find analogues with specific therapeutic properties. These assays are typically miniaturized into 96, 384, or even 1536-well plate formats to conserve reagents and allow for automation. youtube.com Depending on the therapeutic goal, various assay types could be developed:

Cell-based assays: To screen for antiviral activity, libraries of analogues could be tested for their ability to protect host cells from virus-induced death. nih.gov Similarly, for anticancer potential, assays could measure the inhibition of cancer cell proliferation.

Enzyme inhibition assays: If a specific molecular target is identified (e.g., a viral protease or a bacterial enzyme), biochemical assays can be developed to screen for direct inhibitors. nih.govnih.gov

Phenotypic screens: These assays measure a complex cellular outcome without a preconceived target, which can be useful for identifying compounds that work through novel mechanisms. nih.gov

The development of such HTS campaigns would enable the systematic exploration of structure-activity relationships (SAR), quickly identifying which modifications to the benzimidazole core, the propyl chain, or the phenyl ring lead to improved potency and selectivity. nih.gov

Table 2: Potential HTS Assay Formats for Screening Analogues